molecular formula C72H14O2 B1142921 (6,6)-Phenyl C61 butyric acid methyl ester CAS No. 160848-21-5

(6,6)-Phenyl C61 butyric acid methyl ester

Cat. No. B1142921
CAS RN: 160848-21-5
M. Wt: 910.88
InChI Key:
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Description

“(6,6)-Phenyl C61 butyric acid methyl ester” is a fullerene derivative that can be used as an acceptor molecule . It has a fullerene as the core and deuterium and benzyl as the attachment . It is a class of thienyl based PCBM that can be used for the fabrication of optoelectronic devices such as organic solar cells (OSCs) .


Synthesis Analysis

The synthesis of “this compound” involves the use of poly (3-hexylthiophene) (P3HT) and [6-6] phenl-C61-butyric acid methyl ester (PCBM) blend at a 1:1 ratio by weight .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a fullerene core and deuterium and benzyl attachments .

Scientific Research Applications

  • Electronic Structure in Organic Photovoltaics : PCBM and related fullerene derivatives like bisPCBM, C70, PC70BM, PCBB, PCBO, TCBM, and ICBA, are extensively used as n-type materials in organic photovoltaics. Their electronic structures, particularly near the energy gap, are predominantly governed by the fullerene backbone, while the side chains also impact these structures. The ionization energy and electron affinity of these compounds are significantly influenced by the number of carbons and functional groups in the side chain (Nakanishi et al., 2014).

  • Polymer Photovoltaic Devices : Methanofullerenes like PCBM with different alkyl chain lengths were synthesized and used in photovoltaic cells. These studies highlighted that both interfacial properties and electron/hole mobility within the phases are crucial for the efficiency of photovoltaic cells. It was discovered that methanofullerenes with butyl ester (PCBB) have beneficial properties for these applications (Zheng et al., 2004).

  • Electron-Transport Mechanism : Research indicated that the traditional concept of an excess electron hopping from one fullerene to another does not apply to the crystalline phases of PCBM. This finding suggests that coupled electron-ion dynamics need to be solved explicitly for a realistic description of charge transfer in PCBM (Gajdos et al., 2013).

  • Electronic Structure Analysis : The electronic structure of PCBM in both gas and solid phases was studied, revealing that the electron donation from the side chain to the C60 backbone raises the C60-backbone-derived π orbitals of PCBM. These findings are essential for understanding its application in electronic devices (Akaike et al., 2008).

  • Environmental Presence of Nanoparticles : Studies have detected PCBM in various environmental compartments, indicating its widespread use and potential environmental impact. This research is crucial for understanding the environmental fate of such nanoparticles (Bäuerlein et al., 2017).

  • Energy Level Alignment : The energy level alignment of PCBM in blend films was investigated, showing its significance in the efficiency of organic photovoltaic cells. This study contributes to the understanding of how PCBM interacts with other materials in photovoltaic applications (Xu et al., 2009).

Mechanism of Action

The mechanism of action of “(6,6)-Phenyl C61 butyric acid methyl ester” in optoelectronic devices such as organic solar cells (OSCs) is not well-documented in the available literature .

Safety and Hazards

“(6,6)-Phenyl C61 butyric acid methyl ester” is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

InChI

InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-59-52-40-32-23-14-12-13-15-18(14)27-34(32)42-43-35(27)33-24(15)26-22-17(13)20-19-16(12)21-25(23)38(40)46-44-30(21)28(19)36-37-29(20)31(22)45-47-39(26)41(33)53-55(43)64(63(66)54(42)52)67-60(53)58(47)62-51(45)49(37)56-48(36)50(44)61(57(46)59)68(71)65(56)69(62)72(67,70)71/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEWYIDBDVPMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

910.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160848-22-6, 160848-21-5
Record name 3'H-Cyclopropa(1,9)(5,6)fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160848226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3â?²H-Cyclopropa[1,9] [5,6]fullerene-C60-Ih-3â?²-butanoic acid 3â?²-phenyl methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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